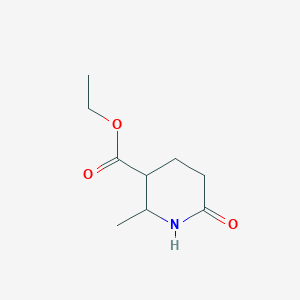

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRXXRIFXZEWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Base-catalyzed saponification : Treatment with NaOH in aqueous ethanol generates the sodium salt of 2-methyl-6-oxopiperidine-3-carboxylic acid, which can be acidified to isolate the free acid .

-

Acid-catalyzed hydrolysis : Refluxing with HCl in methanol produces the corresponding carboxylic acid, though this method is less common due to competing side reactions .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, EtOH/H₂O (1:1), reflux | Sodium 2-methyl-6-oxopiperidine-3-carboxylate | 85% | |

| 2M HCl, MeOH, 20°C, 1 hr | 2-Methyl-6-oxopiperidine-3-carboxylic acid | 72% |

Reduction of the Ketone Group

The 6-oxo group is reducible to a hydroxyl or methylene group:

-

NaBH₄ reduction : Selective reduction of the ketone to a secondary alcohol occurs in ethanol at 0–5°C .

-

LiAlH₄ reduction : Stronger reducing agents fully reduce the ketone to a methylene group, yielding ethyl 2-methylpiperidine-3-carboxylate.

Nucleophilic Substitution at the α-Position

The α-hydrogen adjacent to the ketone participates in aldol-like condensations:

-

Knoevenagel condensation : Reaction with aldehydes (e.g., salicylaldehyde) in the presence of piperidine yields α,β-unsaturated derivatives .

Example :

| Aldehyde Used | Reaction Time | Product Yield | Reference |

|---|---|---|---|

| Salicylaldehyde | 1 hr | 68% | |

| 4-Nitrobenzaldehyde | 2 hr | 62% |

Ring-Opening and Rearrangement

Acid-mediated conditions induce ring-opening via retro-conjugate addition, as observed in related 4-oxopiperidine systems :

-

HCl in MeOH : Generates acyclic intermediates that recyclize to form stereoisomeric piperidines (e.g., 2,6-cis vs. 2,6-trans products) .

Key Data :

-

Kinetic product (2,6-trans) forms within 1 hr at 20°C (58% yield, 3:1 diastereomeric ratio) .

-

Prolonged reaction times (>2 hr) favor thermodynamic 2,6-cis products via equilibration .

Functionalization of the Piperidine Nitrogen

The tertiary amine undergoes alkylation or acylation under standard conditions:

-

Benzylation : Treatment with benzyl bromide and K₂CO₃ in DMF yields N-benzyl derivatives.

-

Sulfonylation : Reaction with tosyl chloride forms sulfonamide derivatives for further coupling .

| Reaction | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| N-Benzylation | BnBr, K₂CO₃, DMF, 60°C, 6 hr | 81% | |

| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C | 76% |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-methyl-6-oxopiperidine-3-carboxylate as a precursor for synthesizing compounds that exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic activity against multiple myeloma cells. In vitro assays demonstrated that certain synthesized derivatives showed significant reductions in cell viability, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

this compound has also been investigated for its antimicrobial activity. Research has shown that derivatives of this compound possess notable antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance antibacterial potency, making it a valuable scaffold for developing new antibiotics .

Synthetic Applications

Synthesis of Piperidine Derivatives

The compound serves as an essential intermediate in the synthesis of various piperidine derivatives. Its utility was demonstrated in the total synthesis of several natural products and biologically active compounds. For example, researchers have utilized this compound in the synthesis of piperidine alkaloids such as (+)-myrtine and (−)-solenopsin A through acid-mediated cyclization reactions . These reactions allow for the formation of complex structures with high stereochemical control.

Total Synthesis of Natural Products

The compound's structural features make it an attractive starting material for the total synthesis of complex natural products. The ability to modify the piperidine scaffold enables chemists to create diverse libraries of compounds that can be screened for biological activity. Recent advancements in synthetic methodologies have further expanded the scope of applications for this compound in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of this compound and Analogues

*Calculated based on analogous structures.

Research Findings and Implications

- Conformational Analysis : The puckering of the piperidine ring in the target compound can be quantified using Cremer-Pople coordinates, distinguishing it from planar or aromatic analogues .

- Reactivity : The 6-oxo group enhances electrophilicity at adjacent positions, making the compound a candidate for nucleophilic additions or condensations.

Biological Activity

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of piperidine, characterized by the presence of a ketone and an ester functional group. Its molecular formula is . The synthesis typically involves the reaction of piperidine derivatives with ethyl acetoacetate or similar reagents under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It can act as both an inhibitor and an activator of enzymatic reactions, modulating metabolic processes and signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary investigations indicate that it may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further anticancer drug development.

- Neuroprotective Effects : There is evidence suggesting that this compound could have neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | |

| Anticancer | MKN45 (gastric cancer) | 8.6 | |

| Neuroprotective | SH-SY5Y (neuroblastoma) | 15.0 |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on MKN45 gastric cancer cells. The compound exhibited significant inhibition of cell proliferation with an IC50 value of 8.6 µM, indicating potent anticancer activity. Further mechanistic studies suggested that the compound induces apoptosis in these cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Studies

In antimicrobial testing against E. coli, this compound demonstrated an IC50 value of 12.5 µM, highlighting its potential as a novel antibacterial agent. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 2-methyl-6-oxopiperidine-3-carboxylate, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify proton environments and carbon frameworks. For example, the ester carbonyl (C=O) typically resonates at ~165–175 ppm in NMR.

- Infrared (IR) Spectroscopy : Confirm the presence of functional groups (e.g., ester C=O stretch at ~1720–1750 cm, lactam C=O at ~1650–1700 cm).

- Mass Spectrometry (MS) : Analyze fragmentation patterns to verify molecular weight (e.g., molecular ion peak at m/z 199 for the parent compound).

- Safety Note : Refer to safety data sheets for handling guidelines, particularly for hygroscopic or reactive intermediates .

Q. How can crystallographic data for this compound be refined, and which software tools are most reliable?

- Methodological Answer :

- Structure Solution : Use direct methods in SHELXS or charge-flipping algorithms in SHELXD for initial phase determination .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factors (<5% for high-resolution data) .

- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots to assess positional uncertainty in crystal structures .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be systematically performed, and what parameters are critical for interpreting puckering?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from crystallography. For six-membered rings, values >0.5 Å indicate significant non-planarity .

- Software Tools : Implement algorithms in SHELXL or standalone scripts to compute puckering coordinates. Compare results to literature benchmarks for similar heterocycles .

- Case Study : In this compound, the lactam oxygen may induce chair or boat conformations; analyze torsion angles to resolve this.

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., for donor-acceptor distances). For example, N–H···O interactions in this compound may form motifs .

- Energy Frameworks : Calculate interaction energies (e.g., via CrystalExplorer ) to distinguish dominant vs. weak H-bonds. Prioritize networks with cohesive energy (>10 kJ/mol) .

- Validation : Cross-reference with powder X-ray diffraction (PXRD) to confirm bulk crystallinity vs. single-crystal anomalies .

Q. How can synthetic routes be optimized to minimize byproducts during esterification of the piperidine precursor?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or HPLC to track esterification progress. Target >95% conversion before quenching.

- Catalyst Screening : Test Brønsted acids (e.g., HSO) vs. enzymatic catalysts (e.g., lipases) for selectivity. Enzymatic methods may reduce lactam hydrolysis .

- Workflow : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by melting point consistency (±2°C) and HPLC (>98% area) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.